molecular formula C25H22Br2Sn2 B14422436 Stannane, methylenebis[bromodiphenyl- CAS No. 84015-15-6

Stannane, methylenebis[bromodiphenyl-

Katalognummer: B14422436
CAS-Nummer: 84015-15-6
Molekulargewicht: 719.7 g/mol
InChI-Schlüssel: BVMAAFMHNAHAOJ-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Stannane, methylenebis[bromodiphenyl- is an organotin compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of tin (Sn) atoms bonded to organic groups, making it a part of the broader class of organotin compounds. These compounds are known for their versatility in organic synthesis and their ability to participate in a wide range of chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of stannane, methylenebis[bromodiphenyl- typically involves the reaction of tin halides with organic halides under specific conditions. One common method is the Stille coupling reaction, which involves the coupling of organotin compounds with halides or pseudohalides in the presence of a palladium catalyst . This reaction is highly versatile and can be used to prepare a variety of organotin compounds, including stannane, methylenebis[bromodiphenyl-.

Industrial Production Methods

Industrial production of stannane, methylenebis[bromodiphenyl- often involves large-scale Stille coupling reactions. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of palladium catalysts and appropriate solvents is crucial in achieving efficient production. Additionally, the handling and disposal of tin-containing byproducts are carefully managed to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

Stannane, methylenebis[bromodiphenyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield tin oxides, while substitution reactions can produce a variety of new organotin compounds .

Wirkmechanismus

The mechanism of action of stannane, methylenebis[bromodiphenyl- involves its interaction with molecular targets and pathways in biological systems. The compound can form complexes with proteins and enzymes, potentially inhibiting their activity. Additionally, it can generate reactive oxygen species (ROS) through redox reactions, leading to oxidative stress and cell damage . The specific molecular targets and pathways involved depend on the context of its application, whether in biological systems or industrial processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Stannane, methylenebis[bromodiphenyl- is unique due to its specific structure and reactivityAdditionally, its specific interactions with biological targets and its potential use in drug development highlight its uniqueness .

Eigenschaften

CAS-Nummer

84015-15-6

Molekularformel

C25H22Br2Sn2

Molekulargewicht

719.7 g/mol

IUPAC-Name

bromo-[[bromo(diphenyl)stannyl]methyl]-diphenylstannane

InChI

InChI=1S/4C6H5.CH2.2BrH.2Sn/c4*1-2-4-6-5-3-1;;;;;/h4*1-5H;1H2;2*1H;;/q;;;;;;;2*+1/p-2

InChI-Schlüssel

BVMAAFMHNAHAOJ-UHFFFAOYSA-L

Kanonische SMILES

C1=CC=C(C=C1)[Sn](C[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)Br)(C4=CC=CC=C4)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.